molecular formula C10H18ClNO2 B2859281 Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate CAS No. 1507977-56-1

Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate

Cat. No.: B2859281
CAS No.: 1507977-56-1
M. Wt: 219.71
InChI Key: ODZAKGHQEOJHRP-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate is a carbamate derivative featuring a tert-butyl protecting group, a cyclopropyl substituent, and a 2-chloroethyl moiety. Its molecular structure combines steric bulk (tert-butyl), ring strain (cyclopropyl), and electrophilic reactivity (2-chloroethyl), making it a compound of interest in medicinal chemistry and synthetic applications.

Properties

IUPAC Name

tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZAKGHQEOJHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCl)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507977-56-1
Record name tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate
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Preparation Methods

Carbamate formation typically involves reacting an amine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions. For Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate, the target secondary amine precursor—N-cyclopropyl-N-(2-chloroethyl)amine—must first be synthesized before Boc protection. The Boc group’s introduction is universally achieved via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc₂O, displacing the tert-butoxy group.

Precursor Synthesis: N-Cyclopropyl-N-(2-Chloroethyl)Amine

The secondary amine precursor is synthesized through sequential alkylation of cyclopropylamine. Initial monoalkylation with 2-chloroethyl chloride or bromide proceeds via an SN2 mechanism, though over-alkylation to tertiary amines is a common side reaction. To mitigate this, a large excess of cyclopropylamine or phase-transfer catalysis may be employed. For example:
$$
\text{Cyclopropylamine} + \text{ClCH}2\text{CH}2\text{Cl} \xrightarrow{\text{Base}} \text{N-Cyclopropyl-N-(2-chloroethyl)amine} + \text{HCl}
$$
The crude product is purified via distillation or column chromatography to isolate the secondary amine.

Boc Protection of the Secondary Amine

Solvent-Free Catalytic Methods

Green chemistry approaches utilizing iron(III) trifluoromethanesulfonate (Fe(OTf)₃) as a catalyst enable Boc protection under solvent-free conditions. A mixture of N-cyclopropyl-N-(2-chloroethyl)amine (1 mmol) and Boc₂O (1 mmol) with Fe(OTf)₃ (1 mol%) reacts quantitatively within 5 minutes at 20°C, achieving yields exceeding 99%. The catalyst’s Lewis acidity facilitates Boc₂O activation, enhancing electrophilicity for rapid amine coupling.

Ionic Liquid-Mediated Reactions

Ionic liquids such as [TPA][Pro] (tripropylammonium prolinate) serve as recyclable reaction media. Combining the amine (1 mmol) and Boc₂O (1.2 mmol) in [TPA][Pro] (1 mL) at room temperature for 13 minutes affords the product in 99% yield after extraction with ethyl acetate. This method minimizes waste and simplifies catalyst recovery.

Solvent-Based Protocols

Tetrahydrofuran (THF) as Solvent

In anhydrous THF, stirring the amine (1 mmol) with Boc₂O (1.1 mmol) at 20°C for 16 hours under inert atmosphere yields 80–97% product. Prolonged reaction times ensure complete conversion, particularly for sterically hindered amines.

Ethanol with Guanidine Hydrochloride

A guanidine hydrochloride (15 mol%)-catalyzed system in ethanol at 35–40°C achieves 96% yield within 15 minutes. The base facilitates deprotonation of the amine, enhancing nucleophilicity.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for Boc protection methodologies:

Method Catalyst/Solvent Temperature (°C) Time Yield (%)
Solvent-Free Fe(OTf)₃ 20 5 min 99
Ionic Liquid [TPA][Pro] 20 13 min 99
THF None 20 16 h 80–97
Ethanol Guanidine HCl 35–40 15 min 96
Ethanol Nano-Fe₃O₄ 20 30 min 95

Catalytic systems outperform traditional solvent-based methods in efficiency, though solvent-free conditions demand rigorous exclusion of moisture. Nano-Fe₃O₄ offers magnetic recovery and reuse for six cycles without activity loss.

Mechanistic Insights

The Boc protection follows a two-step mechanism:

  • Amine Deprotonation : Base-assisted deprotonation enhances nucleophilicity.
  • Nucleophilic Attack : The amine attacks Boc₂O’s carbonyl carbon, ejecting a tert-butoxide ion.

For sterically congested amines like N-cyclopropyl-N-(2-chloroethyl)amine, bulky catalysts (e.g., Fe(OTf)₃) stabilize the transition state, accelerating the reaction.

Challenges and Optimization

  • Steric Hindrance : The cyclopropyl group’s rigidity may slow reaction kinetics. Elevated temperatures (30–40°C) or increased catalyst loading (2–5 mol%) mitigate this.
  • Chloroethyl Stability : The 2-chloroethyl group’s susceptibility to elimination necessitates mild conditions (pH 7–8, T < 50°C).
  • Purification : Silica gel chromatography (hexane/ethyl acetate) effectively isolates the product from residual Boc₂O or amine.

Scalability and Industrial Relevance

Batch processes using Fe(OTf)₃ or ionic liquids are scalable, with 99% yields maintained at 1-mol scales. Continuous-flow systems could further enhance throughput, though chloroethyl group stability under flow conditions requires validation.

Scientific Research Applications

Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate involves its interaction with biological molecules. As a carbamate, it can inhibit enzymes by carbamoylation of the active site. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Tert-butyl N-(2-chloroethyl)-N-cyclopropylcarbamate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Features
This compound C₁₀H₁₈ClNO₂* 219.5 (calculated) tert-butyl, cyclopropyl, 2-chloroethyl Electrophilic chloroethyl, steric bulk
N-(2-chloroethyl)-N-(isopropyl)propan-1-amine C₈H₁₈ClN 163.69 isopropyl, 2-chloroethyl Linear alkylamine, simpler structure
2-Chloro-N-(2-chloroethyl)-N-[(2-¹⁴C)ethyl]ethanamine C₅H₁₀Cl₂N (¹⁴C) N/A dual chloroethyl, ¹⁴C label Radiolabeled for tracking metabolic pathways
tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate C₁₁H₂₁NO₃ 215.29 tert-butyl, cyclopropyl, 3-hydroxypropyl Hydrophilic hydroxyl group, enhanced solubility

Key Observations :

  • The cyclopropyl ring introduces ring strain, which may enhance reactivity compared to non-cyclic analogs like the hydroxypropyl variant .
  • The 2-chloroethyl group is a critical electrophile, enabling alkylation reactions similar to chloroethylnitrosoureas used in chemotherapy .
Reactivity and Stability
  • Electrophilic Reactivity : The 2-chloroethyl group facilitates alkylation, a property shared with clinical chloroethylnitrosoureas (e.g., carmustine). These compounds form DNA interstrand cross-links, though their efficacy is modulated by cellular O⁶-methylguanine-DNA methyltransferase (MGMT) levels .
  • Carbamate Stability: The tert-butyl carbamate group enhances stability compared to esters or amides, resisting hydrolysis under physiological conditions. This contrasts with the hydroxypropyl analog (C₁₁H₂₁NO₃), where the hydroxyl group may increase solubility but reduce metabolic stability .
  • Radiolabeled Analogs : Compounds like 2-Chloro-N-(2-chloroethyl)-N-[(2-¹⁴C)ethyl]ethanamine (C₅H₁₀Cl₂N) are used in tracer studies to monitor biodistribution, a strategy applicable to the target compound for pharmacokinetic analysis .

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